5-Bromo-3-methylimidazo[1,2-a]pyridine
描述
Structure
3D Structure
属性
IUPAC Name |
5-bromo-3-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-5-10-8-4-2-3-7(9)11(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPMWJDXOIVLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505237 | |
| Record name | 5-Bromo-3-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-54-9 | |
| Record name | 5-Bromo-3-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 3 Methylimidazo 1,2 a Pyridine and Analogues
Classical and Established Synthetic Routes to Imidazo[1,2-a]pyridines
Traditional methods for constructing the imidazo[1,2-a]pyridine (B132010) core have been foundational in heterocyclic chemistry, offering reliable and versatile pathways to a wide array of derivatives.
Condensation Reactions of 2-Aminopyridines with α-Haloketones
One of the most fundamental and widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-haloketone. This reaction, often referred to as the Tschitschibabin synthesis, provides a direct route to the fused heterocyclic system. researchgate.net The mechanism involves an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the α-haloketone, forming a pyridinium (B92312) salt intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring. rsc.org
For the specific synthesis of 5-Bromo-3-methylimidazo[1,2-a]pyridine, this reaction would involve the condensation of 6-bromo-2-aminopyridine with a 1-halopropan-2-one, such as 1-bromo-propan-2-one or 1-chloro-propan-2-one. The reaction is robust and can accommodate a variety of substituents on both the pyridine and ketone starting materials.
The classical condensation reaction has been the subject of numerous optimizations to improve yields, reduce reaction times, and enhance its environmental footprint. researchgate.net Researchers have explored a range of conditions, from harsh to remarkably mild. nih.gov
Innovations include performing the reaction under solvent-free and catalyst-free conditions, often with gentle heating. amazonaws.com This "neat" reaction can proceed efficiently at temperatures around 60°C, providing good to excellent yields and simplifying product purification. amazonaws.com Microwave irradiation has also been successfully applied, significantly accelerating the reaction and often leading to higher yields in a fraction of the time required for conventional heating. researchgate.net The choice of solvent can also be critical, with studies comparing nonpolar, polar aprotic, and polar protic solvents, although solvent-free conditions are often superior. amazonaws.com The use of a base, such as sodium carbonate, is also common to facilitate the reaction. researchgate.net
| Conditions | Reactants | Key Features | Typical Yield | Reference |
|---|---|---|---|---|
| Solvent-free, 60°C | α-Bromoacetophenone + 2-Aminopyridine | No catalyst or solvent, environmentally friendly. | 91% | amazonaws.com |
| Microwave Irradiation | 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine synthesis | Rapid and efficient preparation. | Good | researchgate.net |
| Reflux in Ethanol | Substituted α-bromoacetophenone + 2-aminopyridine + Na₂CO₃ | Classical conditions, reliable. | Moderate to Good | researchgate.net |
| Aqueous Media, Room Temp. | α-haloketones + 2-aminopyridines | Green synthesis, mild conditions. | Good to Excellent | researchgate.net |
Cyclization Reactions and Annulation Strategies
Beyond the direct condensation of pre-functionalized starting materials, various cyclization and annulation strategies have been developed. These often involve multicomponent reactions (MCRs) or tandem processes that build the imidazo[1,2-a]pyridine core from simpler precursors in a single pot. researchgate.net
One prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.comnih.gov This powerful MCR allows for the rapid assembly of diverse 3-aminoimidazo[1,2-a]pyridine derivatives. The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization with the isocyanide. nih.govbeilstein-journals.org This strategy offers significant advantages in terms of efficiency and molecular diversity.
Other strategies include tandem reactions involving nitroolefins and 2-aminopyridines, which can proceed through a Michael addition followed by intramolecular cyclization to furnish the desired heterocyclic scaffold. researchgate.net
A particularly innovative and green approach involves the cycloisomerization of N-propargylpyridinium salts. rsc.org This method begins with the preparation of an N-propargylic pyridinium bromide by reacting a 2-aminopyridine with propargyl bromide. The resulting salt undergoes a remarkably rapid and efficient cyclization when treated with an aqueous base, such as sodium hydroxide, under ambient conditions. rsc.org
The reaction is believed to proceed through a base-catalyzed isomerization of the propargyl group to an allene (B1206475) intermediate, followed by an intramolecular nucleophilic attack of the exocyclic amino group onto the central carbon of the allene. This process yields the final imidazo[1,2-a]pyridine product quantitatively within minutes, even on a gram scale. rsc.org This methodology stands out for its speed, high yield, and use of water as a solvent, making it an exceptionally environmentally benign route. rsc.org
Advanced and Modern Synthetic Protocols for Substituted Imidazo[1,2-a]pyridines
Modern synthetic chemistry has introduced sophisticated tools for the construction of complex molecules, with metal-catalyzed reactions playing a pivotal role in the synthesis of substituted imidazo[1,2-a]pyridines.
Metal-Catalyzed Synthetic Transformations
Transition metal catalysis offers powerful and versatile methods for synthesizing and functionalizing the imidazo[1,2-a]pyridine core, often enabling reactions that are not feasible through classical means. researchgate.net Catalysts based on copper, iron, palladium, and other metals have been extensively used. researchgate.netorganic-chemistry.org
Copper catalysis is particularly prevalent. For instance, copper(I) iodide (CuI) can catalyze the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones or nitroolefins. organic-chemistry.org These reactions often proceed through a C-H functionalization pathway, offering an atom-economical approach. Copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the coupling of α-diazoketones with 2-aminopyridines. rsc.org
Iron catalysts, valued for their low cost and low toxicity, have also been employed. Iron(III) bromide (FeBr₃) can catalyze the direct functionalization of imidazo[1,2-a]pyridines with aryl aldehydes through an aerobic oxidative cross-dehydrogenative coupling process. rsc.org This allows for the introduction of aroyl groups at the C3 position.
| Metal Catalyst | Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Copper(I) Iodide (CuI) | Aerobic Oxidative Cyclization | 2-Aminopyridines + Acetophenones | Uses air as an oxidant, broad functional group tolerance. | organic-chemistry.org |
| Copper(I) Iodide (CuI) | One-pot reaction | 2-Aminopyridines + Nitroolefins | Uses air as an oxidant, suitable for diverse analogues. | organic-chemistry.org |
| Copper(II) Triflate (Cu(OTf)₂) | Coupling Reaction | α-Diazoketones + 2-Aminopyridines | High selectivity and excellent yields. | rsc.org |
| Iron(III) Bromide (FeBr₃) | Aerobic Oxidative Coupling | Imidazo[1,2-a]pyridines + Aryl Aldehydes | Direct C3-aroylation, uses O₂ as the primary oxidant. | rsc.org |
| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Three-component reaction | 2-Aminopyridines, aryl halides, and isocyanides | Ligand-free, microwave-assisted, high efficiency. | organic-chemistry.org |
Metal-Free Synthetic Methodologies
Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes to imidazo[1,2-a]pyridines. These methods often offer advantages such as reduced cost, lower toxicity, and simplified purification procedures.
A facile, transition-metal-free, regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite (B76162) or sodium bromite (B1237846) as the halogen source has been developed. nih.gov This method efficiently produces 3-chloro or 3-bromo-imidazo[1,2-a]pyridines. nih.gov Furthermore, catalyst-free annulation reactions under microwave irradiation in green solvents like a water-isopropanol mixture provide an expeditious route to the imidazo[1,2-a]pyridine core from 2-aminopyridines and α-bromoketones. acs.org
A notable metal-free approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which occurs rapidly in water at ambient conditions to give quantitative yields. rsc.org This method is tolerant of various substituents, including bromo groups. rsc.org The condensation of 2-aminopyridines with α-halogenocarbonyl compounds can also be achieved under catalyst-free conditions. acs.org
One-pot and multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple precursors in a single operation, which aligns with the principles of green chemistry.
The Groebke–Blackburn–Bienaymé reaction, a three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide, is a well-established method for synthesizing a diverse array of imidazo[1,2-a]pyridines. researchgate.netnih.gov This reaction can be catalyzed by various acids. nih.gov A one-pot synthesis of 2-((5-bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)amino)cyclohexyl acetate has been reported using this approach under microwave irradiation. nih.gov
Another one-pot procedure involves the reaction of aromatic ketones, N-bromosuccinimide (NBS), and 2-aminopyridines in lemon juice under microwave irradiation. benthamdirect.com In this method, the α-bromoketone is generated in situ before reacting with the aminopyridine. benthamdirect.com Indium(III) bromide has been used as a catalyst for the one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and alkynes. researchgate.net
Table 3: One-Pot and Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reaction Type | Key Reagents | Catalyst/Conditions | Notes |
| Groebke–Blackburn–Bienaymé | 2-Amino-6-bromopyridine (B113427), 2-Chlorobenzaldehyde, Isocyanide | K-10 clay, Microwave irradiation | Synthesis of a 5-bromo substituted analogue. nih.gov |
| In situ α-bromination/Cyclization | Aromatic ketones, NBS, 2-Aminopyridines | Lemon juice, Microwave irradiation | Environmentally benign approach. benthamdirect.com |
| Three-component coupling | 2-Aminopyridine, Aldehydes, Alkynes | InBr₃ | Activates both alkyne and imine. researchgate.net |
Green chemistry principles are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines to minimize environmental impact. sioc-journal.cn This includes the use of green solvents, catalysts, and energy sources.
A rapid, metal-free synthesis of imidazo[1,2-a]pyridines has been reported in water under ambient conditions, offering significant advantages in terms of sustainability. rsc.org The use of lemon juice as a natural acid catalyst and solvent in a microwave-promoted one-pot synthesis is another example of a green approach. benthamdirect.com This method avoids hazardous solvents and poisonous catalysts. benthamdirect.com
The development of catalyst-free annulation reactions in a mixture of water and isopropanol (B130326) under microwave irradiation also represents an environmentally benign process. acs.org Furthermore, one-pot syntheses in mixtures of polyethylene (B3416737) glycol (PEG-400) and water have been developed as a greener alternative to traditional methods that use volatile organic solvents. researchgate.net These approaches often feature simple work-up procedures and high atom economy. rsc.org
Specific Synthetic Approaches to this compound
While a direct, one-step synthesis for this compound is not explicitly detailed in the provided context, its synthesis can be envisioned through the combination of established methodologies for this class of compounds.
A plausible route would involve a two-step process. The first step would be the synthesis of the 5-bromoimidazo[1,2-a]pyridine (B1254105) core. This can be achieved through the reaction of 2-amino-6-bromopyridine with an appropriate carbonyl compound. For instance, the reaction with bromoacetone (B165879) could potentially yield the target compound directly.
Alternatively, a 5-bromo-imidazo[1,2-a]pyridine intermediate could be synthesized first. The synthesis of 5-bromoimidazo[1,2-a]pyridine can be accomplished through methods such as the direct bromination of imidazo[1,2-a]pyridine or by constructing the ring system from 2-amino-6-bromopyridine. ontosight.ai
The second step would be the introduction of the methyl group at the C3 position. An iron-catalyzed denitration reaction of an appropriate precursor could install the 3-methyl group. organic-chemistry.org Another possibility is the direct C-H functionalization of the 5-bromoimidazo[1,2-a]pyridine intermediate, though this may present regioselectivity challenges.
A one-pot multicomponent reaction, such as the Groebke–Blackburn–Bienaymé reaction, using 2-amino-6-bromopyridine, an appropriate aldehyde, and an isocyanide could also be adapted to synthesize a precursor that can be converted to the final product. For example, a reaction involving 2-amino-6-bromopyridine has been shown to yield a 5-bromo-substituted imidazo[1,2-a]pyridine. nih.gov Subsequent modification of the substituent at the 3-position could then lead to this compound.
Strategies for Regioselective Bromination at Position 5
Achieving regioselective bromination at the C5 position of the imidazo[1,2-a]pyridine nucleus presents a synthetic challenge due to the inherent electronic properties of the heterocyclic system. The C3 position is the most nucleophilic and, therefore, the most common site for electrophilic substitution reactions like bromination. researchgate.net However, several strategies can be employed to obtain the desired 5-bromo substitution pattern.
Direct bromination of the parent imidazo[1,2-a]pyridine can lead to the formation of 5-bromoimidazo[1,2-a]pyridine, although controlling the regioselectivity can be difficult and may result in a mixture of products. ontosight.ai The reaction conditions, including the choice of brominating agent and solvent, play a crucial role in influencing the position of bromination.
A more targeted approach involves the use of directing groups. By introducing a suitable directing group at the C3 position, the electronic distribution of the ring can be altered to favor electrophilic attack at the C5 position. For instance, the introduction of a carbonyl-containing group at C3 can deactivate this position and render C5 the most electron-rich site, thereby directing bromination to this position. Subsequent removal of the directing group would then yield the 5-bromoimidazo[1,2-a]pyridine.
While direct C5 functionalization of imidazo[1,2-a]pyridines is less common than C3 functionalization, research in this area is expanding. mdpi.comresearchgate.net Visible light-induced methods have been explored for C5-alkylation, indicating the potential for developing novel C5-selective reactions, which could be adapted for bromination. mdpi.com
Table 1: Comparison of Strategies for C5 Bromination
| Strategy | Description | Advantages | Challenges |
| Direct Bromination | Treatment of imidazo[1,2-a]pyridine with a brominating agent. | Simplicity of the reaction. | Lack of regioselectivity, potential for multiple brominations. |
| Directing Group Strategy | Introduction of a directing group at C3 to electronically favor C5 substitution, followed by bromination and removal of the directing group. | High regioselectivity. | Requires additional synthetic steps for introduction and removal of the directing group. |
Introduction of Methyl Group at Position 3
The introduction of a methyl group at the C3 position of the imidazo[1,2-a]pyridine scaffold is a more straightforward transformation due to the high nucleophilicity of this position. A variety of methods for the C3-alkylation of imidazo[1,2-a]pyridines have been developed and can be adapted for the introduction of a methyl group. mdpi.com
One common approach is the Friedel-Crafts-type alkylation. This involves reacting the imidazo[1,2-a]pyridine substrate with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a Lewis acid catalyst.
Three-component reactions have also emerged as an efficient method for the synthesis of C3-alkylated imidazo[1,2-a]pyridines. mdpi.com These reactions often involve the condensation of an aldehyde, an amine, and the imidazo[1,2-a]pyridine, and can be catalyzed by Lewis acids such as Y(OTf)₃. mdpi.com By selecting formaldehyde (B43269) as the aldehyde component, a methyl group can be effectively introduced at the C3 position.
Furthermore, radical-based methods have been developed for the C-H functionalization of imidazo[1,2-a]pyridines, which can also be utilized for methylation at the C3 position. These reactions offer alternative pathways that may be advantageous for substrates with specific functional groups.
Table 2: Selected Methods for C3-Methylation of Imidazo[1,2-a]pyridines
| Method | Reagents and Conditions | Key Features |
| Friedel-Crafts Alkylation | Methylating agent (e.g., CH₃I, (CH₃)₂SO₄), Lewis acid catalyst | Well-established method, good yields. |
| Three-Component Reaction | Formaldehyde, amine, Lewis acid catalyst (e.g., Y(OTf)₃) | High atom economy, operational simplicity. mdpi.com |
| Radical C-H Methylation | Radical methyl source, initiator | Can be suitable for complex molecules. |
Reactivity Profile and Functionalization of 5 Bromo 3 Methylimidazo 1,2 a Pyridine
Electrophilic Aromatic Substitution Reactions of the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine ring system is characterized by a π-excessive imidazole (B134444) ring fused to a π-deficient pyridine (B92270) ring. This electronic distribution dictates that electrophilic aromatic substitution reactions preferentially occur on the five-membered imidazole ring, most commonly at the C3 position. However, in the case of 5-Bromo-3-methylimidazo[1,2-a]pyridine, the C3 position is already substituted with a methyl group.
Research has shown that when the C3 position of the imidazo[1,2-a]pyridine core is blocked, electrophilic attack can be directed to the pyridine ring, specifically at the C5 position. In fact, the synthesis of this compound itself is achieved through the electrophilic bromination of 3-methylimidazo[1,2-a]pyridine, demonstrating the reactivity of the C5 position towards electrophiles when C3 is unavailable. colab.ws
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Imidazo[1,2-a]pyridines
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated aromatic systems, particularly those with electron-withdrawing features. In the context of halogenated pyridines, SNAr reactions are generally favored at positions ortho and para to the ring nitrogen due to the stabilization of the negatively charged Meisenheimer intermediate.
For this compound, the bromine atom is at the C5 position. The pyridine nitrogen atom can help to stabilize a negative charge developed at the C5 position during a nucleophilic attack, making this position susceptible to SNAr reactions. However, the success of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are typically required to displace the bromide. While specific examples of SNAr on this compound are not extensively documented in readily available literature, the general principles of SNAr on halo-pyridines suggest that this pathway is a plausible method for introducing a variety of nucleophiles at the C5 position.
Cross-Coupling Reactions for Further Derivatization
The bromine atom at the C5 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be effectively coupled with various aryl- and heteroarylboronic acids or their esters to produce 5-aryl- and 5-heteroaryl-3-methylimidazo[1,2-a]pyridines. These reactions are typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and require a base to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled.
| Aryl/Heteroarylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | 92 |
| Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 78 |
| Pyridin-3-ylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 75 |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be applied to this compound to introduce alkynyl moieties at the C5 position. The reaction is typically co-catalyzed by palladium and copper salts in the presence of a base, often an amine, which also serves as the solvent. This method provides access to a range of 5-alkynyl-3-methylimidazo[1,2-a]pyridine derivatives, which are valuable intermediates for further transformations.
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 88 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | THF | 95 |
| Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 72 |
| 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 81 |
Buchwald-Hartwig Amination for N-Functionalization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines and alkylamines. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. This methodology is a powerful tool for the synthesis of 5-amino-3-methylimidazo[1,2-a]pyridine derivatives, which are important substructures in many biologically active compounds.
| Amine | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90 |
| Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 85 |
| n-Butylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 79 |
| Pyrrolidine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 82 |
C-H Functionalization Strategies at Different Positions (C3, C5, C6, C8)
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. For the imidazo[1,2-a]pyridine scaffold, C-H functionalization can be directed to various positions, offering a complementary approach to traditional cross-coupling methods. researchgate.net
While the C3 position is the most electronically favored site for C-H functionalization in unsubstituted imidazo[1,2-a]pyridines, the presence of the methyl group in this compound blocks this position. rsc.org Consequently, C-H functionalization efforts would be directed towards the other available C-H bonds at the C2, C6, C7, and C8 positions.
Recent advances have demonstrated the feasibility of C-H functionalization at the C5, C6, and C8 positions of the imidazo[1,2-a]pyridine ring system, often utilizing transition metal catalysis to achieve regioselectivity. rsc.orgmdpi.com For this compound, C-H activation at C6 or C8 could provide a route to di-substituted derivatives on the pyridine ring. The directing group ability of the imidazole nitrogen and the electronic influence of the existing substituents would play a crucial role in determining the regioselectivity of these transformations. While specific examples of C-H functionalization on this compound are not yet widely reported, the growing body of literature on the C-H activation of the imidazo[1,2-a]pyridine core suggests that this is a promising area for future exploration.
Late-Stage Functionalization for Compound Library Generation
Late-stage functionalization is a powerful strategy in drug discovery, allowing for the rapid diversification of complex molecules to explore structure-activity relationships. The bromine atom at the C5 position of this compound is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in generating libraries of novel compounds by introducing a wide range of substituents.
Key palladium-catalyzed cross-coupling reactions applicable to the C5-bromo position include:
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C5 position of the imidazo[1,2-a]pyridine core and various aryl or vinyl boronic acids or esters. This method is widely used to introduce diverse aromatic and unsaturated moieties. The general conditions for Suzuki coupling on bromo-substituted pyridinic systems involve a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a suitable solvent mixture, for instance, 1,4-dioxane and water. organic-chemistry.org
Buchwald-Hartwig Amination: This cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. It allows for the coupling of the C5 position with a vast array of primary and secondary amines, leading to the synthesis of various N-arylated derivatives. The reaction typically employs a palladium catalyst in conjunction with a bulky biarylphosphine ligand and a base. researchgate.net This method is particularly valuable for accessing amino-substituted imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C5 position and a terminal alkyne. This introduces an alkynyl group, which can serve as a versatile handle for further chemical transformations. The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov
The strategic application of these cross-coupling reactions to the 5-bromo position allows for the systematic modification of the imidazo[1,2-a]pyridine scaffold, providing a robust platform for the generation of extensive and diverse compound libraries for biological screening.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Late-Stage Functionalization
| Reaction Name | Bond Formed | Reactants | Typical Catalysts/Reagents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C (Aryl/Vinyl) | Aryl/Vinyl Boronic Acids or Esters | Pd(PPh₃)₄, Base (e.g., K₃PO₄) |
| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines | Pd Catalyst, Bulky Phosphine Ligand, Base |
| Sonogashira Coupling | C-C (Alkynyl) | Terminal Alkynes | Pd Catalyst, Cu(I) Co-catalyst, Base |
Exploiting the Reactivity of the Methyl Group at Position 3
While the C5-bromo position is a primary site for diversification, the methyl group at the C3 position also offers opportunities for functionalization, thereby expanding the chemical space accessible from this scaffold. The reactivity of the C3-methyl group can be harnessed to introduce a variety of functional groups.
One common strategy to functionalize a methyl group on a heterocyclic ring is through its conversion to a more reactive intermediate. For instance, the methyl group can be a precursor to a carbaldehyde. The Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a formamide (B127407) such as N,N-dimethylformamide, can be employed to introduce a formyl group at the C3 position of the imidazo[1,2-a]pyridine ring, which would be analogous to the functionalization of an existing methyl group. scirp.org
Once the 3-formyl derivative is obtained, it can undergo a variety of subsequent reactions. For example, it can participate in a Claisen-Schmidt condensation with acetophenone (B1666503) derivatives in the presence of a base to yield 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives. scirp.org
Furthermore, the 3-formyl group can be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride. nih.gov This 3-hydroxymethyl derivative can then be further functionalized.
While direct functionalization of the C3-methyl group on this compound is not extensively documented, the established reactivity of the imidazo[1,2-a]pyridine core suggests that such transformations are feasible and provide an additional avenue for structural diversification.
Table 2: Potential Functionalization Pathways for the C3-Methyl Group
| Reaction Type | Reagents | Resulting Functional Group | Potential Subsequent Reactions |
|---|---|---|---|
| Oxidation (via Vilsmeier-Haack type reaction) | POCl₃, DMF | 3-Formyl | Claisen-Schmidt Condensation, Reduction |
| Reduction of 3-Formyl Group | NaBH₄ | 3-Hydroxymethyl | Esterification, Etherification, Halogenation |
| Condensation (from 3-Formyl derivative) | Acetophenones, Base | Arylpropenone | Michael Addition, Cyclization Reactions |
Structure Activity Relationship Sar Studies of 5 Bromo 3 Methylimidazo 1,2 a Pyridine Derivatives
Impact of Halogen Substitution (Bromine at Position 5) on Biological Activity
In certain contexts, the absence of substituents on the pyridine (B92270) ring is considered essential for activity. For instance, in a study on the phytotoxicity of (amino)imidazo[1,2-a]pyridine derivatives, it was observed that the presence of a chlorine atom at the C5 position resulted in no substantial inhibition or stimulus activity. This research suggested that for this particular biological effect, an unsubstituted pyridine moiety is indispensable.
Conversely, studies on different isomers of imidazopyridine highlight the potential benefits of halogenation on the pyridine ring. Research on imidazo[4,5-b]pyridine derivatives, which are structural isomers of imidazo[1,2-a]pyridines, has shown that substituting the pyridine nucleus with bromine markedly increases antiproliferative activity against various human cancer cell lines. While this finding is on a different scaffold, the structural similarity to purines that both isomers share suggests that a bromine atom can be a critical pharmacophoric feature, potentially enhancing interactions with biological targets through halogen bonding or by modifying the electronic properties of the ring system. nih.gov
These contrasting findings underscore the complexity of SAR for halogen substitutions. The impact of the 5-bromo group is highly context-dependent, and its contribution to biological efficacy can only be determined by considering the specific therapeutic target and the other substituents present on the imidazo[1,2-a]pyridine (B132010) core.
| Scaffold | Substituent | Position | Observed Biological Effect |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | Chlorine | 5 | No substantial phytotoxic activity |
| Imidazo[4,5-b]pyridine | Bromine | Pyridine ring | Markedly increased antiproliferative activity |
Role of Methyl Group at Position 3 in Biological Efficacy
Position 3 of the imidazole (B134444) ring is a frequent site for chemical modification, and the nature of the substituent at this position is a key determinant of biological activity. mdpi.com The introduction of a methyl group at C3, as in the 5-Bromo-3-methylimidazo[1,2-a]pyridine core, provides a foundational element whose influence can be understood by examining related derivatives.
The C3 position is critical for establishing interactions within target binding sites, and even small alkyl groups like methyl can influence potency and selectivity through steric and electronic effects. A wide array of functionalities has been introduced at C3 to probe SAR, including amides, alkyl chains, and various heteroatom linkages, leading to compounds with antiulcer, anticancer, and antiviral properties. For instance, a library of imidazo[1,2-a]pyridine derivatives with N-/O-/S-methyl linkages at the C3 position has been synthesized and evaluated for antiproliferative activity against several cancer cell lines.
Furthermore, studies have shown that C3-alkylation is a viable strategy for synthesizing new, biologically active derivatives. nih.gov The methyl group in this compound serves as a simple, lipophilic substituent that can occupy small hydrophobic pockets in a target protein. Its presence is a crucial starting point for SAR exploration, where it can be compared against hydrogen, larger alkyl groups, or more complex functional groups to optimize activity.
Influence of Substituents at Other Positions (e.g., C2, C6, C8) on Activity
While the 5-bromo and 3-methyl groups define the core structure, substitutions at other positions are critical for fine-tuning the biological profile of the molecule.
C2 Position: The C2 position is one of the most extensively studied sites for modification. The antiviral activity of imidazo[1,2-a]pyridines against human cytomegalovirus (HCMV) was found to be strongly influenced by the nature of the C2 substituent. Similarly, in the context of anticancer activity, substitutions at the C2 position have been shown to be a major driver of cytotoxicity. For example, in a series of 3-aminoimidazo[1,2-a]pyridines, a compound with a nitro group-containing moiety at C2 and a p-chlorophenyl group at C3 showed the highest inhibitory activity against the HT-29 colon cancer cell line. Another derivative with a 2,4-difluorophenyl group at C2 displayed the highest activity against the B16F10 melanoma cell line.
C6 Position: The C6 position on the pyridine ring is another key site for modulating activity. In the development of antituberculosis agents, a 6-chloro substituent, combined with a 2-ethyl group, led to a compound with significantly improved potency against both extra- and intracellular Mycobacterium tuberculosis. Furthermore, SAR studies on 5-lipoxygenase inhibitors identified a derivative with a 6-methyl group as a potent lead compound. Research on inhibitors of the PI3Kα enzyme also involved introducing the imidazo[1,2-a]pyridine moiety at the position 6 of a 4-aminoquinazoline scaffold to enhance anticancer effects.
C8 Position: The C8 position, adjacent to the bridgehead nitrogen, also plays a role in determining biological activity. In a study of derivatives for antiulcer applications, an 8-(benzyloxy) substituted compound demonstrated notable cytoprotective properties. In the development of c-Met kinase inhibitors, the C8 position was also a site of substituent variation to explore the SAR. nih.gov
| Position | Substituent Example | Biological Target/Activity | Effect |
|---|---|---|---|
| C2 | 2,4-difluorophenyl | Anticancer (B16F10 cells) | High inhibitory activity |
| C2 | Nitro-containing moiety | Anticancer (HT-29 cells) | Highest inhibitory activity in series |
| C6 | Chloro | Antituberculosis | Significantly improved potency |
| C6 | Methyl | 5-Lipoxygenase Inhibition | Identified as a potent lead |
| C8 | Benzyloxy | Antiulcer | Good cytoprotective properties |
Conformational Analysis and Bioactive Conformation Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation—the bioactive conformation—that allows for optimal binding to its target. Molecular modeling, docking studies, and X-ray crystallography are instrumental in elucidating these conformational properties for imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net
Docking studies have been widely used to understand the SAR of this class of compounds. For example, in the development of selective COX-2 inhibitors, molecular modeling indicated that imidazo[1,2-a]pyridine derivatives could adopt a binding mode similar to known inhibitors within the enzyme's active site. researchgate.net Similarly, for antitubulin agents, docking studies suggested that these compounds bind at the colchicine (B1669291) site of tubulin, which was consistent with the observed SAR. nih.gov
More advanced computational studies have revealed how these molecules can dynamically influence their targets. A recent study on a novel imidazo[1,2-a]pyridine derivative targeting the KRASG12D oncoprotein demonstrated that the compound could induce significant conformational changes in the protein. nih.gov The binding of the derivative was shown to shift the flexible switch-I and switch-II regions of the protein to an "off-like" conformation, characteristic of the inactive state of KRASG12D. nih.gov This highlights that the bioactive conformation is not a static concept; rather, it involves a dynamic interplay between the ligand and its target, where the ligand can actively modulate the target's structure to elicit a biological response. nih.gov
Comparative SAR with Other Imidazopyridine Isomers and Analogues
Imidazopyridine Isomers: The imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine scaffolds are both recognized as purine (B94841) isosteres, allowing them to interact with biological targets that recognize purines. nih.govnih.gov However, the different arrangement of the fused rings leads to distinct chemical properties and biological activities. For instance, as mentioned earlier, bromo-substitution on the pyridine ring of imidazo[4,5-b]pyridines markedly enhanced antiproliferative activity, a trend that may differ from that observed in the imidazo[1,2-a]pyridine series for other activities. researchgate.net
| Scaffold | Key Structural Feature | Noted Biological Activity/SAR Finding |
|---|---|---|
| Imidazo[1,2-a]pyridine | Fused imidazole and pyridine rings | Broad spectrum of activities; SAR highly dependent on substitution at C2, C3, C6, C8. |
| Imidazo[4,5-b]pyridine | Isomer of imidazo[1,2-a]pyridine; purine isostere | Bromo-substitution on pyridine ring enhances antiproliferative activity. researchgate.net |
| Imidazo[1,2-a]pyrimidine (B1208166) | Nitrogen at position 4 of the 6-membered ring | Investigated as anticancer, antiviral, and anti-inflammatory agents. nih.gov |
| Imidazo[1,2-a]pyrazine (B1224502) | Nitrogen at position 4 of the 6-membered ring | Nitrogen position relative to imidazo[1,2-a]pyrimidine isomer is critical for inotropic activity. acs.org |
Pharmacological and Biological Applications of 5 Bromo 3 Methylimidazo 1,2 a Pyridine Analogues
Anti-Infective Properties
Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated a broad spectrum of activity against various infectious agents, including bacteria, viruses, fungi, and parasites. nih.govnih.gov
Antituberculosis Activity and Mechanisms of Action
Imidazo[1,2-a]pyridine analogues have emerged as a promising class of agents against Mycobacterium tuberculosis (M.tb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgnih.gov Two derivatives, Q203 and ND09759, have progressed to clinical trials.
The primary mechanism of action for many of these compounds is the inhibition of the cytochrome bc1 complex (also known as complex III or QcrB), a crucial component of the electron transport chain responsible for ATP synthesis. nih.govnih.gov By targeting the QcrB subunit, these imidazo[1,2-a]pyridinecarboxamides (IPAs) disrupt the bacterium's energy metabolism, leading to cell death. nih.gov Another identified target for some analogues is the NADH/NADPH-dependent enoyl acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of M.tb. nih.gov
Structure-activity relationship (SAR) studies have revealed that modifications to the carboxamide side chain and substitutions on the imidazo[1,2-a]pyridine ring significantly influence antitubercular potency. For instance, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent activity, with the 4-bromo substituted lead compound demonstrating a good pharmacokinetic profile in rats. nih.gov Another series of imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) also exhibited potent activity, with compound IPA-6 showing a minimum inhibitory concentration (MIC) of 0.05 µg/mL, making it 125 times more potent than the standard drug ethambutol. nih.gov
Table 1: Antituberculosis Activity of Imidazo[1,2-a]pyridine Analogues
| Compound Series | Target | Notable Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridinecarboxamides (IPAs) | QcrB (cytochrome bc1 complex) | Potent against drug-sensitive, MDR, and XDR strains. | nih.govnih.gov |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | MIC values ranging from 0.069–0.174 μM against drug-sensitive M.tb. | nih.gov |
| Imidazo[1,2-a]pyridine Amides (IPAs) and Sulfonamides (IPSs) | Enoyl acyl carrier protein reductase (InhA) | Compound IPA-6 showed a MIC of 0.05 µg/mL against M.tb H37Rv. | nih.gov |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | Not specified | Compounds 5b, 5d, and 5e showed a MIC of 12.5 μg/mL against M.tb H37Rv. | scirp.org |
Antimicrobial and Antibacterial Spectrum
The imidazo[1,2-a]pyridine core is a versatile scaffold for developing agents with a broad antibacterial spectrum. jst.go.jp Studies have reported activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria, including Escherichia coli. jst.go.jpnih.govresearchgate.net
The nature and position of substituents on the fused ring system play a critical role in determining the antibacterial efficacy. For example, a series of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating thiazole (B1198619) moieties revealed remarkable antibacterial activities. researchgate.net In another study, the hybridization of imidazo[1,2-a]pyridine and imidazo[2,1-b] jst.go.jprsc.orgbenzothiazole motifs led to compounds with strong inhibition against both bacterial and fungal strains, where bromo-fluoro substitutions significantly enhanced the activity. nih.gov Furthermore, novel pyridine (B92270) derivatives containing an imidazo[2,1-b] jst.go.jprsc.orgsci-hub.sethiadiazole moiety were synthesized, with the 4-F substituted compound 17d exhibiting a MIC of 0.5 μg/mL, twice the activity of the control drug gatifloxacin. nih.gov
Table 2: Antibacterial Spectrum of Imidazo[1,2-a]pyridine Analogues
| Compound Series | Bacterial Strains | Notable Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-α]pyrimidine derivatives | Gram-positive and Gram-negative bacteria | Some derivatives exhibited potent antimicrobial activity. | jst.go.jp |
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram+), Escherichia coli (Gram-) | Gram-positive bacteria were more sensitive to the compounds. | nih.govresearchgate.net |
| Imidazo[1,2-a]pyridine-thiazole hybrids | Various model bacteria | Revealed remarkable antibacterial activities. | researchgate.net |
| Pyridine derivatives with Imidazo[2,1-b] jst.go.jprsc.orgsci-hub.sethiadiazole | Various bacteria and fungi | Compound 17d (4-F substituted) showed a MIC of 0.5 μg/mL. | nih.gov |
| Fused imidazopyridine and imidazobenzothiazole derivatives | Bacterial and fungal strains | Bromo-fluoro substituents significantly enhanced activity. | nih.gov |
Antiviral Activity
Analogues of imidazo[1,2-a]pyridine have demonstrated potential as antiviral agents against a range of viruses. nih.govnih.gov Research has identified derivatives active against herpes simplex viruses (HSV), with some compounds showing in vitro potency similar to or better than acyclovir. nih.gov Structure-activity relationship studies on a series of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain identified hydrophobicity as a key factor for their antiviral activity. nih.gov
Other studies have explored derivatives for activity against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. researchgate.net Extensive research has highlighted the broad antiviral potential of pyridine-containing heterocycles against viruses such as HIV, Hepatitis B and C, and respiratory syncytial virus (RSV). researchgate.net
Table 3: Antiviral Activity of Imidazo[1,2-a]pyridine Analogues
| Compound Series | Target Virus | Key Finding | Reference |
|---|---|---|---|
| 2-Aryl-3-pyrimidyl-imidazo[1,2-a]pyridines | Herpes Simplex Viruses (HSV) | Several compounds showed activity similar or superior to acyclovir. | nih.gov |
| Dibromoimidazo[1,2-a]pyridines with thioether chain | Not specified | Hydrophobicity (logP) was identified as the most important factor for activity. | nih.gov |
| Imidazo[1,2-a]pyrrolo[2,3-c]pyridines | Bovine Viral Diarrhea Virus (BVDV) | Modifications at position 3 reduced anti-BVDV potency. | researchgate.net |
Antifungal and Anticandidosis Efficacy
The development of new antifungal agents is crucial, and imidazo[1,2-a]pyridine derivatives have shown promise in this area. nih.govnih.gov A series of novel 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and tested against a resistant strain of Candida albicans. scirp.orgscirp.org The study, using a microdilution method to determine minimum inhibitory concentrations (MICs), found that four of the ten new compounds were active, with MICs below 300 µmol/L. scirp.orgscirp.org Compound 10i was identified as the most potent, with a MIC of 41.98 µmol/L. scirp.org
Other studies have also confirmed the antifungal potential of this scaffold. Pyridine derivatives containing an imidazo[2,1-b] jst.go.jprsc.orgsci-hub.sethiadiazole moiety showed activity against the fungus ATCC 9763, with compounds 17a and 17d demonstrating efficacy equivalent to the control drug fluconazole (B54011) (MIC=8 μg/mL). nih.gov The broad anti-infective profile of imidazo[1,2-a]pyridines often includes activity against various fungi. researchgate.netresearchgate.net
Table 4: Antifungal Activity of Imidazo[1,2-a]pyridine Analogues
| Compound Series | Fungal Strain | Notable Activity | Reference |
|---|---|---|---|
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Candida albicans (resistant strain) | Compound 10i showed the highest potency with a MIC of 41.98 µmol/L. | scirp.orgscirp.org |
| Pyridine derivatives with Imidazo[2,1-b] jst.go.jprsc.orgsci-hub.sethiadiazole | Fungus ATCC 9763 | Compounds 17a and 17d had MICs of 8 μg/mL, equivalent to fluconazole. | nih.gov |
| Imine derivatives of imidazo[1,2-a]pyridine | Candida albicans, Saccharomyces cerevisiae, Aspergillus brasiliensis | Compounds demonstrated promising in vitro antifungal activity. | researchgate.net |
Antiparasitic Activity (e.g., Antileishmanial, Antitrypanosomal)
Imidazo[1,2-a]pyridine-based compounds have shown significant activity against various parasites, particularly those responsible for leishmaniasis and trypanosomiasis. nih.govrsc.org A study on imidazo[1,2-a]pyridine fused triazole analogues screened thirty-five compounds for in vitro activity against Leishmania major and Trypanosoma brucei. rsc.orgsci-hub.se Five compounds exhibited significant antileishmanial activity, while three showed substantial activity against T. brucei. rsc.orgsci-hub.se Molecular docking studies suggested that the most active antileishmanial compound, 10d, could putatively bind to the active site of the leishmanial trypanothione (B104310) reductase target. rsc.org
Other research has identified diarylimidazo-[1,2-a]-pyridines as potent against the promastigote form of L. major, with one compound showing an IC₅₀ of 4.0 μM. nih.gov A separate study focusing on whole-cell growth inhibitors of casein kinase 1 (CK1) in L. major and T. brucei found compounds with IC₅₀ values as low as 0.2 μM against L. major. nih.gov Another series of imidazo-pyrimidine analogues was found to be effective against Leishmania amazonensis, with compound 24 being roughly twice as active as the reference drug miltefosine (B1683995) against the amastigote form. acs.org
Table 5: Antiparasitic Activity of Imidazo[1,2-a]pyridine Analogues
| Compound Series | Parasite | Notable Activity (IC₅₀) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine fused triazoles | Leishmania major, Trypanosoma brucei | Several compounds showed significant activity against both parasites. | rsc.orgsci-hub.se |
| Diarylimidazo-[1,2-a]-pyridines | Leishmania major (promastigote) | Compound F: 4.0 μM | nih.gov |
| Casein kinase 1 (CK1) inhibitors | Leishmania major | Compound D: 0.5 μM; Compound E: 0.2 μM | nih.gov |
| Imidazo-pyrimidine analogues | Leishmania amazonensis (amastigote) | Compound 24: 6.63 μM | acs.org |
| Imidazo[1,2-a]pyridine derivatives | Leishmania donovani (promastigote) | Compound A: 1.8 μM | nih.gov |
Anticancer and Antitumor Potency
The imidazo[1,2-a]pyridine scaffold is a privileged structure in the design of anticancer agents, with derivatives showing cytotoxicity against a wide range of cancer cell lines. nih.govnih.govsysrevpharm.org These compounds exert their effects through various molecular mechanisms, including the inhibition of key signaling pathways and enzymes involved in cell proliferation and survival. sysrevpharm.orgnih.gov
Novel imidazo[1,2-a]pyridine hybrids were tested against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. chemmethod.com Compound HB9 showed a lower IC₅₀ value (50.56 μM) against A549 cells than the standard drug Cisplatin (B142131), while compound HB10 was more active against HepG2 cells (IC₅₀ of 51.52 μM) than Cisplatin. chemmethod.com Another study investigated three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line. nih.gov IP-5 and IP-6 demonstrated strong cytotoxic effects with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.gov Mechanistic studies revealed that IP-5 induced cell cycle arrest by increasing p53 and p21 levels and triggered apoptosis through the extrinsic pathway. nih.gov
Furthermore, the combination of an imidazo[1,2-a]pyridine derivative, MIA, with curcumin (B1669340) was shown to enhance cytotoxicity against MDA-MB-231 (breast) and SKOV3 (ovarian) cancer cells by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Other mechanisms of action identified for this class of compounds include the inhibition of tubulin polymerization and c-Met kinase. researchgate.net
Table 6: Anticancer Activity of Imidazo[1,2-a]pyridine Analogues
| Compound Series/Name | Cancer Cell Line(s) | Notable Activity (IC₅₀) / Finding | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine hybrids (HB9, HB10) | A549 (lung), HepG2 (liver) | HB9: 50.56 μM (A549); HB10: 51.52 μM (HepG2) | chemmethod.com |
| Novel IPs (IP-5, IP-6) | HCC1937 (breast) | IP-5: 45 µM; IP-6: 47.7 µM | nih.gov |
| MIA (with Curcumin) | MDA-MB-231 (breast), SKOV3 (ovarian) | Modulates STAT3/NF-κB pathway, enhancing cytotoxicity. | nih.gov |
| Imidazo[1,2-a]pyridine-triazole hybrids | MCF-7 (breast), HeLa (cervical) | Inhibition of tubulin polymerization and c-Met kinase. | researchgate.net |
| Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives | MCF-7 (breast), HeLa (cervical) | Compound with 3-methoxyphenyl (B12655295) moiety: 2.55 µM (MCF-7), 3.89 µM (HeLa). | bohrium.com |
In Vitro Cytotoxicity and Antiproliferative Studies
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel therapeutic agents, with numerous analogues exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. nih.govresearchgate.net Modifications to this core structure have been shown to be an effective strategy for inducing cell cycle arrest, promoting apoptosis, and modulating signal transduction pathways involved in cancer progression. nih.gov
Research has demonstrated that novel imidazo[1,2-a]pyridine analogues, inspired by the structure of curcumin, exhibit significant cytotoxicity. nih.gov For instance, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) displayed dose-dependent cytotoxic effects in both MDA-MB-231 breast cancer and SKOV3 ovarian cancer cell lines. nih.gov The viability of these cells was significantly reduced after 24 hours of treatment with MIA at concentrations of 30 µM and 40 µM, respectively. nih.gov Furthermore, the combination of MIA with curcumin enhanced this cytotoxic effect, lowering the minimum effective concentration of MIA. nih.gov
Other studies have focused on different derivatives, such as a series of novel imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives. These compounds were evaluated for their in vitro anticancer activity against MCF-7 (human breast adenocarcinoma) and HeLa (human cervix) cell lines, with many displaying IC50 values in the micromolar range. researchgate.net Similarly, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed submicromolar inhibitory activity against a panel of cancer cell lines, including HCC827, A549, SH-SY5Y, HEL, and MCF-7. nih.gov
The antiproliferative activity of these compounds is often linked to their ability to interfere with the cell cycle. For example, some imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.gov This disruption of the normal cell cycle progression is a key mechanism behind their anticancer effects.
Interactive Table: Cytotoxicity of Imidazo[1,2-a]pyridine Analogues
| Compound | Cell Line | Activity | IC50 Value |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | MDA-MB-231 (Breast Cancer) | Cytotoxic | Significant at 30 µM |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | SKOV3 (Ovarian Cancer) | Cytotoxic | Significant at 40 µM |
| Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivative (Compound 9d) | HeLa (Cervical Cancer) | Anticancer | 10.89 µM |
| Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivative (Compound 9d) | MCF-7 (Breast Cancer) | Anticancer | 2.35 µM |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (Compound 13k) | HCC827 (Lung Cancer) | Antiproliferative | 0.09 µM |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (Compound 13k) | A549 (Lung Cancer) | Antiproliferative | 0.15 µM |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (Compound 13k) | SH-SY5Y (Neuroblastoma) | Antiproliferative | 0.22 µM |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (Compound 13k) | HEL (Leukemia) | Antiproliferative | 0.43 µM |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (Compound 13k) | MCF-7 (Breast Cancer) | Antiproliferative | 0.18 µM |
Identification of Lead Compounds with Potent Anticancer Activity
Through extensive screening and structure-activity relationship (SAR) studies, several imidazo[1,2-a]pyridine analogues have been identified as promising lead compounds for the development of novel anticancer drugs. researchgate.netnih.gov
One such notable compound is a 1H-1,2,3-triazole derivative of imidazo[1,2-a]pyridine, which demonstrated more potent activity than the standard chemotherapeutic drug cisplatin against both HeLa and MCF-7 cell lines, with IC50 values of 10.89 µM and 2.35 µM, respectively. researchgate.net This highlights the potential of this chemical scaffold in overcoming the limitations of existing cancer therapies.
In another study, a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, designated as compound 13k, emerged as a highly potent anticancer agent. nih.gov This compound exhibited impressive submicromolar IC50 values across a range of cancer cell lines, with the most potent activity observed against the HCC827 non-small cell lung cancer line (IC50 = 0.09 µM). nih.gov The potent activity of this compound suggests it could serve as a valuable lead for the development of targeted cancer therapies. nih.gov
The identification of these lead compounds is a crucial step in the drug discovery process, providing a foundation for further optimization to enhance efficacy and selectivity. The diverse biological activities of the imidazo[1,2-a]pyridine core continue to make it an attractive target for medicinal chemists.
Modulation of Enzyme Activity
Analogues of 5-Bromo-3-methylimidazo[1,2-a]pyridine have been shown to modulate the activity of various enzymes, indicating their potential as targeted therapeutic agents.
Inhibition of Specific Biological Targets (e.g., Phospholipase A2 (PLA2))
While the imidazo[1,2-a]pyridine scaffold has been explored for a wide range of biological activities, specific research detailing the direct inhibition of Phospholipase A2 (PLA2) by this compound or its close analogues is not extensively available in the reviewed literature.
Inhibition of Mycobacterial Enzymes (e.g., Pantothenate Synthetase, QcrB)
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of essential mycobacterial enzymes, positioning them as promising candidates for the development of new anti-tuberculosis (TB) drugs. plos.orgnih.gov Two key targets in Mycobacterium tuberculosis that are effectively inhibited by this class of compounds are Pantothenate Synthetase (PS) and the ubiquinol-cytochrome c reductase (QcrB). plos.orgnih.gov
A series of imidazo[1,2-a]pyridines were identified as inhibitors of M. tuberculosis Pantothenate Synthetase. nih.gov One of the most active compounds in this series demonstrated a minimum inhibitory concentration (MIC) of 4.53 µM against the enzyme. nih.gov The inhibition of PS, an enzyme essential for the biosynthesis of coenzyme A, represents a promising strategy for combating TB. nih.gov
Furthermore, a high-throughput screening campaign identified several imidazo[1,2-a]pyridine (IP) compounds as potent inhibitors of M. tuberculosis and Mycobacterium bovis BCG. plos.org These IP inhibitors displayed MIC values ranging from 0.03 to 5 µM against various M. tuberculosis strains. plos.org Whole-genome sequencing of resistant mutants revealed that these compounds target QcrB, a subunit of the electron transport chain's ubiquinol (B23937) cytochrome C reductase. plos.org This was further confirmed by gene dosage experiments, where overexpression of QcrB in M. bovis BCG led to an increased MIC for the IP inhibitors. plos.org
Interactive Table: Inhibition of Mycobacterial Enzymes by Imidazo[1,2-a]pyridine Analogues
| Compound Class | Target Enzyme | Organism | Activity | Potency |
| Imidazo[1,2-a]pyridines | Pantothenate Synthetase (PS) | Mycobacterium tuberculosis | Inhibition | MIC = 4.53 µM |
| Imidazo[1,2-a]pyridines (IPs) | QcrB (ubiquinol cytochrome C reductase) | Mycobacterium tuberculosis | Inhibition | MIC range = 0.03 to 5 µM |
Inhibition of Bacterial ATPases (e.g., VirB11 ATPase)
While direct inhibition of VirB11 ATPase by this compound has not been specifically reported, research on the closely related imidazo[1,2-a]pyrazine (B1224502) scaffold has shown promising results. A series of novel 8-amino imidazo[1,2-a]pyrazine derivatives were developed and identified as inhibitors of the VirB11 ATPase HP0525, a key component of the type IV secretion system in bacteria like Helicobacter pylori. nih.govresearchgate.net
The type IV secretion system is crucial for the virulence of many pathogenic bacteria, and its inhibition represents a viable antibacterial strategy. The development of these imidazo[1,2-a]pyrazine inhibitors, which act as ATP mimics, provides a valuable starting point for the design of new antibacterial agents that target bacterial secretion systems. nih.gov
Other Therapeutic Areas and Biological Relevance
The imidazo[1,2-a]pyridine scaffold is recognized for its broad therapeutic potential, extending beyond anticancer and antimicrobial applications. nih.govnih.govresearchgate.net This versatile heterocyclic system is a constituent of several marketed drugs with diverse pharmacological actions. nih.gov
Analogues of imidazo[1,2-a]pyridine have demonstrated a wide array of biological activities, including:
Anti-inflammatory effects: Certain derivatives have been shown to possess anti-inflammatory properties. nih.govnih.gov
Antiviral activity: The scaffold has been investigated for its potential in developing antiviral agents. nih.gov
Antibacterial properties: Beyond their antimycobacterial effects, these compounds have shown broader antibacterial activity. nih.govnih.gov
Antiprotozoal activity: Some derivatives have been explored as potential treatments for protozoal infections. nih.gov
Analgesic and antipyretic properties: The imidazo[1,2-a]pyridine core is found in molecules with pain-relieving and fever-reducing capabilities. nih.govresearchgate.net
The wide range of biological activities associated with the imidazo[1,2-a]pyridine nucleus underscores its importance as a "privileged scaffold" in medicinal chemistry, continually inspiring the development of new therapeutic agents for a variety of diseases. nih.gov
Anti-inflammatory Effects
Analogues of this compound have emerged as a promising class of anti-inflammatory agents. researchgate.net Research has demonstrated that these compounds can modulate key signaling pathways involved in the inflammatory response.
One notable synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert its anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways. nih.govnih.gov In studies using breast and ovarian cancer cell lines, MIA treatment led to a reduction in the levels of inflammatory cytokines. nih.gov The mechanism involves blocking the degradation of IκBα, an inhibitory protein, which in turn suppresses NF-κB activity. nih.gov Furthermore, MIA was found to decrease the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade. nih.gov
Another analogue, LASSBio-1135, has been identified as an anti-inflammatory and analgesic prototype. researchgate.net This compound moderately inhibits the activity of the human prostaglandin-endoperoxide synthase 2 (PGHS-2), also known as COX-2. researchgate.net In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, LASSBio-1135 demonstrated a reduction in swelling comparable to the commercial anti-inflammatory drug celecoxib. researchgate.net
These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold as a template for designing novel anti-inflammatory drugs that target critical inflammatory mediators and pathways. nih.gov
Table 1: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Analogues
| Compound Name | Model System | Key Findings |
|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | MDA-MB-231 (breast cancer) & SKOV3 (ovarian cancer) cell lines | Suppressed NF-κB and STAT3 signaling; reduced inflammatory cytokines, COX-2, and iNOS expression. nih.gov |
Cytoprotective Properties in Gastric Models
A series of substituted imidazo[1,2-a]pyridine analogues have been identified as a novel class of antiulcer agents that exhibit both gastric antisecretory and cytoprotective properties. nih.gov These compounds are distinct from histamine (B1213489) H2-receptor antagonists and prostaglandin (B15479496) analogues. nih.gov
The primary mechanism for their antisecretory action is believed to be the inhibition of the H+/K+-ATPase enzyme, also known as the gastric proton pump. nih.govresearchgate.net This enzyme is responsible for the final step in gastric acid secretion. By blocking this pump, these compounds can effectively reduce stomach acidity.
Structure-activity relationship studies led to the identification of 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine, designated as SCH 28080, as a potent compound selected for clinical evaluation. nih.govbio-conferences.org Further research explored successors to SCH 28080, identifying related compounds with similar pharmacological profiles. nih.gov For instance, substituting the 3-cyanomethyl group with an amino group, as in 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine, resulted in a compound with a comparable antisecretory and cytoprotective profile. nih.gov
These studies highlight the therapeutic potential of imidazo[1,2-a]pyridine derivatives in managing conditions related to excessive gastric acid, demonstrating a clear mechanism of action and significant cytoprotective effects in gastric models. nih.govnih.gov
Table 2: Gastric Cytoprotective and Antisecretory Properties of Imidazo[1,2-a]pyridine Analogues
| Compound Name | Property | Proposed Mechanism of Action |
|---|---|---|
| 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (SCH 28080) | Gastric antisecretory and cytoprotective | Inhibition of H+/K+-ATPase enzyme. nih.gov |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of 5-Bromo-3-methylimidazo[1,2-a]pyridine, offering precise information about the chemical environment of each proton and carbon atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
While specific, publicly available ¹H NMR spectra for this compound are not widespread, the synthesis and ¹H NMR spectral analysis of this compound have been reported in the scientific literature. The expected spectrum would feature distinct signals corresponding to the protons on the imidazo[1,2-a]pyridine (B132010) core and the methyl group.
Based on the analysis of related imidazo[1,2-a]pyridine structures, the proton of the five-membered imidazole (B134444) ring (H-2) would likely appear as a singlet. The protons on the pyridinyl portion of the fused ring system (H-5, H-6, H-7, and H-8) would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons. The methyl group protons at the C-3 position would present as a sharp singlet, typically in the upfield region of the spectrum. The bromine atom at the C-5 position would influence the chemical shift of the neighboring protons, particularly H-6.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The carbon atom directly bonded to the bromine (C-5) would be significantly influenced by the halogen's electronegativity. The other carbons of the pyridine (B92270) ring (C-6, C-7, C-8, and C-8a) and the imidazole ring (C-2, C-3, and the bridgehead C-5a) would resonate at characteristic chemical shifts that are well-documented for this class of compounds. The methyl carbon (C-3-CH₃) would appear at the most upfield position.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical values for substituted imidazo[1,2-a]pyridines and is for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 135 - 145 |
| C-3 | 120 - 130 |
| C-5 | 110 - 120 |
| C-6 | 120 - 130 |
| C-7 | 110 - 120 |
| C-8 | 125 - 135 |
| C-8a | 140 - 150 |
| C-3-CH₃ | 10 - 20 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as providing information about its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) with very high accuracy. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Table 2: Theoretical HRMS Data for this compound This table presents the calculated exact masses for the molecular ions.
| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |
|---|---|---|
| C₈H₇BrN₂ | [M]⁺ (with ⁷⁹Br) | 209.9847 |
| [M+2]⁺ (with ⁸¹Br) | 211.9826 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like imidazo[1,2-a]pyridine derivatives. In positive ion mode, this compound would be expected to readily form a protonated molecule, [M+H]⁺. The resulting spectrum would show a characteristic pair of peaks separated by 2 m/z units, corresponding to the two bromine isotopes. This technique is frequently used in conjunction with liquid chromatography (LC-MS) for purity analysis and reaction monitoring. The fragmentation of the protonated molecule under tandem mass spectrometry (MS/MS) conditions could provide further structural information.
Chromatographic Techniques for Purity and Isolation
Chromatographic techniques are indispensable tools in synthetic chemistry for monitoring reaction progress, assessing the purity of products, and isolating target compounds from complex mixtures. For this compound, both thin-layer chromatography (TLC) and column chromatography are routinely employed.
Thin Layer Chromatography (TLC)
Thin-layer chromatography serves as a rapid and effective qualitative method to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. In the synthesis of imidazo[1,2-a]pyridine derivatives, TLC is performed on plates coated with a stationary phase, typically silica (B1680970) gel. tum.denih.gov
The process involves spotting a small amount of the reaction mixture onto the TLC plate, which is then placed in a sealed chamber containing a suitable mobile phase. The mobile phase, a solvent or a mixture of solvents, ascends the plate via capillary action. Different components of the mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in their separation. nih.gov The separated spots are often visualized under ultraviolet (UV) light. nih.gov For imidazo[1,2-a]pyridine compounds, mixtures of non-polar and polar solvents like hexanes and ethyl acetate (B1210297) are commonly used as the mobile phase. sciforum.net
Table 1: Representative TLC Parameters for Imidazo[1,2-a]pyridine Analysis
| Parameter | Description | Common Application |
| Stationary Phase | Silica gel GF254 (particle size 25 mm, medium pore diameter 60 Å) tum.de | Standard for monitoring reactions of moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate (7:3 v/v) sciforum.net | Eluting imidazo[1,2-a]pyridine-chromones. |
| Visualization | Ultraviolet (UV) light (254 nm or 365 nm) nih.govnih.gov | Detection of UV-active compounds like the imidazo[1,2-a]pyridine ring. |
Column Chromatography for Purification
Following the synthesis of this compound, column chromatography is the standard method for its purification and isolation on a preparative scale. nih.gov This technique operates on the same principles as TLC but is used to separate larger quantities of material.
The crude product is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel (e.g., 230–400 mesh). sciforum.net A solvent system, or eluent, similar to the one optimized during TLC analysis, is then passed through the column. nih.gov For imidazo[1,2-a]pyridine derivatives, a mixture of hexane (B92381) and ethyl acetate is a frequently used eluent. sciforum.net The components of the crude mixture move through the column at different rates, allowing for the collection of pure fractions of the desired product. The progress of the separation is typically monitored by collecting fractions and analyzing them using TLC. nih.gov
Table 2: Typical Column Chromatography Parameters for Imidazo[1,2-a]pyridine Purification
| Parameter | Description | Purpose |
| Stationary Phase | Silica gel (230–400 mesh) sciforum.net | High-resolution separation of reaction components. |
| Mobile Phase (Eluent) | Mixtures of hexane with Ethyl Acetate (EtOAc) in various proportions (v/v) sciforum.net | To elute compounds based on polarity, separating the target product from impurities and starting materials. |
| Procedure | The crude product is dissolved and loaded onto the column, and the eluent is passed through. nih.gov | Isolation of the pure compound. |
| Monitoring | Fractions are collected and analyzed by TLC to identify those containing the pure product. nih.gov | To ensure the purity of the isolated compound. |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides a direct method to verify the empirical formula of a newly synthesized molecule like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's proposed molecular formula.
For this compound, the molecular formula is C₈H₇BrN₂. The theoretical elemental composition can be calculated from its molecular weight. A close agreement between the experimental ("found") and theoretical ("calculated") values provides strong evidence for the structural and compositional purity of the sample. For instance, in the characterization of related bromo-substituted imidazo[1,2-a]pyridine derivatives, elemental analysis is a standard procedure. nih.gov
Table 3: Elemental Composition Data for a Representative Bromo-Substituted Imidazo-Pyridine Analog
| Element | Theoretical % (Calculated) | Experimental % (Found) |
| Carbon (C) | 61.73 | 61.62 |
| Hydrogen (H) | 3.45 | 3.33 |
| Nitrogen (N) | 12.00 | 11.55 |
| Data presented for the analogous compound 3-(4-Bromophenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine (C₁₈H₁₂BrN₃) to illustrate the method. nih.gov |
Computational Studies and Molecular Modeling of 5 Bromo 3 Methylimidazo 1,2 a Pyridine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For 5-Bromo-3-methylimidazo[1,2-a]pyridine, DFT calculations can provide a deep understanding of its molecular structure, reactivity, and intermolecular interaction potential.
Key analyses include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. For related imidazo[1,5-a]pyridine (B1214698) systems, the distribution of these orbitals has been analyzed to understand intramolecular charge transfer characteristics. rsc.org
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with protein residues. The nitrogen atoms of the imidazo[1,2-a]pyridine (B132010) ring are typically electron-rich regions, representing potential hydrogen bond acceptors. mdpi.com
These calculations help rationalize the molecule's behavior and guide the design of derivatives with modulated electronic properties for enhanced biological activity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The imidazo[1,2-a]pyridine scaffold has been identified as a binder for numerous biological targets, including various kinases and enzymes, making it a compound of interest for anticancer and anti-inflammatory therapies. nih.gov
For this compound, docking simulations can be performed against a range of therapeutically relevant proteins to predict its potential biological activities. The process involves:
Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein from crystallographic databases.
Docking: Placing the ligand into the active site of the protein and sampling numerous conformations and orientations.
Scoring: Calculating the binding affinity for each pose using a scoring function, which estimates the free energy of binding. A lower binding energy (more negative value) typically indicates a more stable protein-ligand complex.
Post-docking analysis reveals the specific molecular interactions stabilizing the complex. These can include:
Hydrogen Bonds: Typically formed with the nitrogen atoms in the heterocyclic ring system.
π-π Stacking: Aromatic interactions between the fused ring system of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's active site.
Hydrophobic Interactions: Involving the methyl group and the aromatic rings.
Halogen Bonds: The bromine atom at the 5-position can potentially act as a halogen bond donor, interacting with electron-rich atoms in the binding pocket.
These simulations provide a structural hypothesis for the molecule's mechanism of action and can guide the rational design of more potent analogues.
Molecular Dynamics Simulations for Conformational Sampling
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. An MD simulation of the this compound-protein complex, derived from docking, would involve simulating the movements of atoms and molecules over a period of nanoseconds.
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests the ligand remains securely bound.
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.
Radius of Gyration (Rg): Indicates the compactness of the protein structure, which can change upon ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds throughout the simulation, confirming the stability of key interactions identified in docking.
MD simulations are crucial for validating docking poses and understanding the conformational changes that may occur upon ligand binding, providing a more accurate picture of the interaction. nih.gov
Prediction of Biological Properties and ADME (Absorption, Distribution, Metabolism, Excretion) Parameters
For any compound to be a viable drug candidate, it must possess favorable ADME properties. In silico tools are widely used in the early stages of drug discovery to predict these parameters, helping to identify molecules with a higher probability of success in clinical trials. nih.gov Predictions for this compound would assess properties like gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.
Lipinski's Rule of Five is a widely used guideline to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug. The rule states that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:
Molecular weight less than 500 Daltons.
An octanol-water partition coefficient (log P) not greater than 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
The properties for this compound are calculated and presented in the table below.
| Property | Value | Compliance with Lipinski's Rule |
| Molecular Formula | C₈H₇BrN₂ | - |
| Molecular Weight | 211.06 g/mol | Yes (< 500) |
| Log P (Predicted) | ~2.3-2.5 | Yes (< 5) |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 2 (N atoms) | Yes (≤ 10) |
Based on this in silico analysis, this compound adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability.
Virtual High-Throughput Screening for Lead Identification
Virtual high-throughput screening (vHTS) is a computational method used to screen large libraries of chemical compounds against a specific biological target. The this compound structure can be used in vHTS in two primary ways:
As a Scaffold for Library Design: The imidazo[1,2-a]pyridine core can be used as a central scaffold to build a virtual library of derivatives with different substitutions at various positions. This library can then be screened against a target of interest to identify analogues with potentially improved binding affinity and selectivity.
As a Fragment in Fragment-Based Screening: The molecule itself can be used as a "seed" or starting point in a similarity search or fragment-based screening campaign. acs.org Large chemical databases can be searched for compounds that share structural or pharmacophoric features with this compound, leading to the rapid identification of novel and diverse chemical entities with similar predicted biological activities.
Collaborative virtual screening efforts have successfully utilized the imidazo[1,2-a]pyridine scaffold to rapidly expand hit compounds and guide optimization efforts, demonstrating the power of this approach in modern drug discovery.
Future Research Directions and Therapeutic Potential
Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity
The foundation for future research lies in the strategic design and synthesis of novel derivatives of 5-Bromo-3-methylimidazo[1,2-a]pyridine. The bromine atom at the C5 position is a key handle for modification, enabling reactions like the Suzuki cross-coupling to attach various arylboronic acids. mdpi.com This approach allows for the systematic exploration of the chemical space around the core scaffold to enhance potency and selectivity for specific biological targets.
Modern synthetic methodologies, including one-pot multi-component reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, offer efficient pathways to generate libraries of complex imidazo[1,2-a]pyridines. acs.orgrsc.org These methods facilitate the introduction of diverse substituents at various positions on the ring system. For instance, a scaffold hopping strategy has been used to develop covalent inhibitors targeting KRAS G12C, demonstrating the adaptability of the imidazo[1,2-a]pyridine (B132010) core. rsc.org By applying these synthetic strategies to the 5-bromo-3-methyl precursor, researchers can create new chemical entities with fine-tuned properties, aiming to improve efficacy against targets like NIMA-related kinase 2 (Nek2) or cyclin-dependent kinases (CDKs). nih.govdocumentsdelivered.comrsc.org
Table 1: Examples of Bioactive Imidazo[1,2-a]pyridine Derivatives and their Activity
| Compound | Target/Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| MBM-55 | Nek2 | 1.0 nM | nih.gov |
| MBM-17 | Nek2 | 3.0 nM | nih.gov |
| Compound 28e | MGC-803 (gastric cancer) | 38 nM | documentsdelivered.com |
| Compound 26 | c-Met / VEGFR2 | 1.9 nM / 2.2 nM | medchemexpress.com |
| Compound I-11 | NCI-H358 (KRAS G12C) | Potent activity reported | rsc.org |
| Compound 6d | A549 (lung cancer) | 2.8 µM | researchgate.net |
| Compound 6 | A375 (melanoma) | 9.7 µM | nih.gov |
Exploration of Combination Therapies Involving Imidazo[1,2-a]pyridine Derivatives
To overcome challenges such as drug resistance and to enhance therapeutic efficacy, the exploration of combination therapies is a critical research avenue. nih.gov The synergistic effects of combining imidazo[1,2-a]pyridine derivatives with existing therapeutic agents could lead to improved treatment outcomes. For example, studies have shown that a novel imidazo[1,2-a]pyridine derivative, when co-administered with curcumin (B1669340), exerts enhanced anti-inflammatory and cytotoxic effects in breast and ovarian cancer cell lines. nih.gov This combination was found to modulate the STAT3/NF-κB signaling pathway more effectively than either agent alone. nih.gov
Another study noted that the proportion of cancer cells arrested in the cell cycle was significantly higher with a combined treatment involving an imidazo[1,2-a]pyridine-based compound compared to the compound used alone. nih.gov Future work could focus on combining derivatives of this compound with standard-of-care chemotherapeutics or targeted agents. Such strategies could allow for lower doses of each drug, potentially reducing toxicity while achieving a more potent therapeutic effect against cancers like pancreatic, breast, or cervical cancer. nih.govresearchgate.net
Investigation of New Biological Targets and Disease Indications
The imidazo[1,2-a]pyridine scaffold has demonstrated activity against a wide array of biological targets. researchgate.net This versatility suggests that derivatives of this compound could be effective against new targets and diseases. researchgate.net Current research has identified inhibitory activity against several key cancer-related targets, including:
Kinases: PI3K/Akt/mTOR pathway, Cyclin-Dependent Kinases (CDKs), VEGFR, c-Met, and Nek2. nih.govmedchemexpress.comnih.govresearchgate.netbenthamdirect.com
Oncogenes: Covalent inhibition of KRAS G12C. rsc.org
Beyond oncology, this scaffold shows significant promise in treating infectious diseases. Potent activity has been reported against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgnih.govrsc.orgnih.gov The target in this context has been identified as QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase, which is crucial for bacterial energy generation. nih.govnih.gov Further screening of new derivatives against a broad panel of kinases, enzymes, and microbial targets could uncover novel therapeutic applications for conditions ranging from viral infections to neurodegenerative diseases. nih.govresearchgate.net
Development of Structure-Based Drug Design Strategies
Computational methods are powerful tools for accelerating drug discovery. nih.gov Structure-based drug design, which utilizes the three-dimensional structure of a biological target, can guide the synthesis of more potent and selective inhibitors. This approach has been successfully employed for imidazo[1,2-a]pyridine derivatives. For example, co-crystal structural information of c-Met and VEGFR2 kinases with known inhibitors was used to design novel dual inhibitors, leading to the identification of a derivative with low nanomolar potency. medchemexpress.com
Similarly, molecular docking studies have been used to predict the binding modes of imidazo[1,2-a]pyridine derivatives with targets such as the bacterial DNA gyrase and key proteins involved in SARS-CoV-2 cell entry. nih.govresearchgate.net By applying these in silico techniques to this compound, researchers can rationally design modifications. This involves optimizing interactions with the target's active site to improve binding affinity and selectivity, thereby reducing off-target effects and enhancing the therapeutic window. nih.govmedchemexpress.com
Applications Beyond Traditional Medicinal Chemistry (e.g., Bioimaging, Chemosensors, Optoelectronics)
The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold extend its utility beyond pharmaceuticals into the realm of materials science. researchgate.net Many derivatives are fluorescent, exhibiting properties such as large Stokes shifts, high quantum yields, and good stability, making them suitable for a range of advanced applications. researchgate.netmdpi.com
Bioimaging and Chemosensors: The scaffold has been engineered into fluorescent probes for bioimaging and the detection of specific analytes. researchgate.net For instance, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a highly selective fluorescent probe for detecting mercury ions (Hg²⁺) in living cells and water samples. rsc.org Other derivatives have been developed as dual-state emissive luminogens for cell imaging applications. rsc.org
Optoelectronics: The luminescent properties of these compounds make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net
Future research could focus on synthesizing derivatives of this compound with tailored photophysical properties for specific applications, such as developing novel chemosensors for biologically relevant ions or creating advanced materials for electronic displays. researchgate.net
Mechanistic Studies of Biological Activity and Resistance Mechanisms
A deeper understanding of how imidazo[1,2-a]pyridine derivatives exert their biological effects is crucial for their clinical development. Mechanistic studies have revealed that their anticancer activity often stems from the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.govresearchgate.net For example, certain derivatives have been shown to increase levels of the tumor suppressor protein p53 and its downstream target p21, leading to cell cycle arrest in the G2/M phase. nih.govnih.govnih.gov They can also trigger apoptosis through both intrinsic and extrinsic pathways, evidenced by the activation of caspases and the cleavage of PARP. nih.govnih.gov
Furthermore, these compounds can inhibit critical cell survival pathways, such as the Akt/mTOR signaling cascade. nih.gov A key area for future research is the investigation of potential resistance mechanisms. In infectious diseases like tuberculosis, resistance can emerge through mutations in the drug's target, such as QcrB. nih.gov In cancer, resistance could develop through various mechanisms, including alterations in the target kinase or upregulation of alternative survival pathways. Studying these resistance mechanisms will be essential for designing next-generation inhibitors and developing effective long-term therapeutic strategies. nih.gov
常见问题
Q. What are the standard synthetic routes for 5-bromo-3-methylimidazo[1,2-a]pyridine, and how can intermediates be optimized?
The synthesis typically involves condensation of phenacyl bromide with 2-amino-5-bromo-3-methylpyridine. Key intermediates (e.g., 3a-d) are formed via nucleophilic substitution, followed by Suzuki coupling with arylboronic acids to introduce functional groups (e.g., 4-cyanophenyl) . Optimization includes adjusting reaction time, temperature (e.g., reflux in ethanol), and stoichiometric ratios of reagents. Characterization via -NMR and -NMR is critical to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of synthesized this compound derivatives?
Use multi-spectroscopic techniques:
- NMR : Confirm substitution patterns (e.g., bromine at position 5, methyl at position 3) and monitor coupling reactions.
- X-ray crystallography : Resolve π-stacking interactions and hydrogen-bonding networks, which influence stability and reactivity .
- HRMS : Verify molecular weight and fragmentation patterns for novel derivatives .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this scaffold?
- Anticancer : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and compare IC values against normal cells (e.g., Vero) to assess selectivity. Compound 12b showed IC = 11–13 µM in cancer cells vs. 91 µM in Vero cells .
- Anti-inflammatory : Measure TNF-α or IL-6 suppression in macrophage models .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence anticancer activity in imidazo[1,2-a]pyridines?
- Electron-withdrawing groups (NO) : Enhance activity when placed at para positions due to reduced steric hindrance and improved electrostatic interactions with cancer cell membranes. For example, 10a (para-nitro) showed 2× higher potency than ortho-substituted analogs .
- Electron-donating groups (NH, OMe) : Improve solubility and bioavailability but may reduce binding affinity. Tert-butylamine in 12b enhanced membrane penetration, yielding IC = 11 µM .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this scaffold?
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays.
- Formulation optimization : Use PEGylation or liposomal encapsulation to improve bioavailability.
- Disease models : Validate anti-inflammatory activity in murine models of fibrosis or colitis, as imidazo[1,2-a]pyridines show potent TNF-α inhibition in vivo but may degrade rapidly in vitro .
Q. How can computational methods guide the design of imidazo[1,2-a]pyridine-based kinase inhibitors?
- Docking studies : Target IGF-1R or CDK2 using Schrödinger Suite or AutoDock. The imidazo[1,2-a]pyridine core binds ATP pockets via π-π interactions with Phe-693 (IGF-1R) .
- QSAR models : Correlate substituent lipophilicity (logP) with IC values. Derivatives with logP = 2–3 exhibit optimal blood-brain barrier penetration for CNS targets .
Q. What crystallographic insights explain the fluorescence properties of imidazo[1,2-a]pyridines?
Single-crystal X-ray analysis reveals that intermolecular C–H⋯N and π–π stacking interactions rigidify the structure, reducing non-radiative decay and enhancing quantum yields (e.g., Φ = 0.65 for deep-blue emitters). Substituents at position 3 (e.g., methyl) disrupt coplanarity, tuning emission from near-UV (365 nm) to blue (450 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
